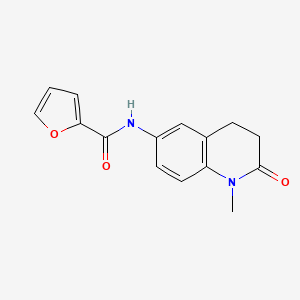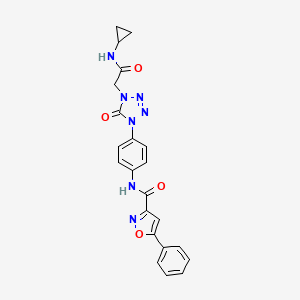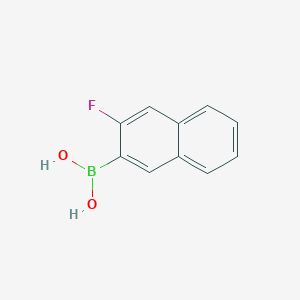![molecular formula C18H12ClFN4S B2526380 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(4-fluorophenyl)-1H-pyrazol-5-amine CAS No. 955965-55-6](/img/structure/B2526380.png)
1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(4-fluorophenyl)-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(4-fluorophenyl)-1H-pyrazol-5-amine” is a heterocyclic organic compound. It has a molecular formula of C18H12ClFN4S and a molecular weight of 370.83 . The compound contains a thiazole nucleus, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .
Synthesis Analysis
The synthesis of similar compounds has been studied in the context of developing new antimicrobial and anticancer agents . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, which is a type of azole heterocycle . The thiazole ring is attached to a pyrazole ring, which is further substituted with chlorophenyl and fluorophenyl groups .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the available literature, similar compounds have been evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 588.3±60.0 °C and a predicted density of 1.47±0.1 g/cm3 . Its pKa is predicted to be -0.99±0.17 .Scientific Research Applications
Anti-Breast Cancer Activity
The synthesized compound demonstrates potential as an anti-breast cancer agent. Molecular docking studies reveal that its binding affinity to the human estrogen alpha receptor (ERα) is comparable to that of 4-OHT, a native ligand. This finding suggests its promise in breast cancer therapy .
Antimicrobial Properties
Pyrazoles and their derivatives play a crucial role in medicine due to their antimicrobial activity. This compound could be explored further for its effectiveness against bacterial and fungal pathogens .
Anti-Inflammatory Potential
Inflammation is a key factor in various diseases. Pyrazoles have been investigated for their anti-inflammatory properties, and this compound might contribute to this field as well .
Antioxidant Effects
Oxidative stress is implicated in aging and various health conditions. The compound’s structure suggests potential antioxidant activity, which could be explored in depth .
Cytotoxicity and Anti-Tumor Activity
Pyrazoles have been studied for their cytotoxic effects on cancer cells. Investigating this compound’s impact on tumor cell lines could yield valuable insights .
Analgesic Function
Given the diverse biological activities of pyrazoles, it’s worth exploring whether this compound exhibits analgesic properties .
Future Directions
Mechanism of Action
Thiazole Ring
Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor or cytotoxic drug molecules . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Indole Ring
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Indole is an important heterocyclic system that provides the skeleton to many important synthetic drug molecules .
properties
IUPAC Name |
2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(4-fluorophenyl)pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClFN4S/c19-13-5-1-12(2-6-13)16-10-25-18(23-16)24-17(21)15(9-22-24)11-3-7-14(20)8-4-11/h1-10H,21H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHRVGCUZMDOBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N(N=C2)C3=NC(=CS3)C4=CC=C(C=C4)Cl)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClFN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



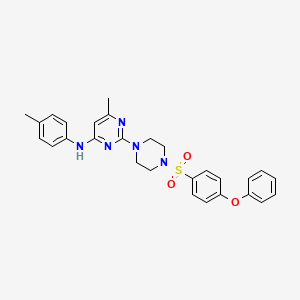
![Ethyl 3-bromopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2526303.png)
![2-(4-methoxybenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2526304.png)


![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2-methoxyethyl)acetamide](/img/structure/B2526308.png)
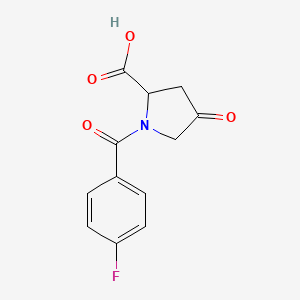
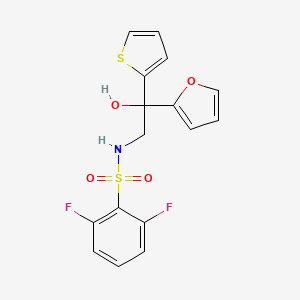
![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2526317.png)
